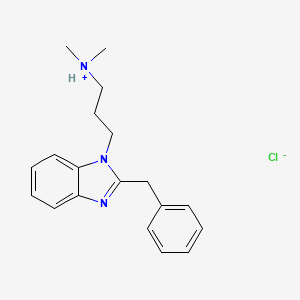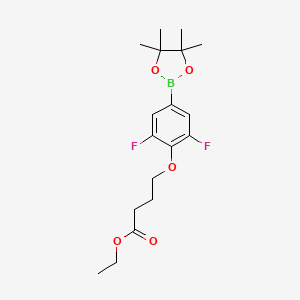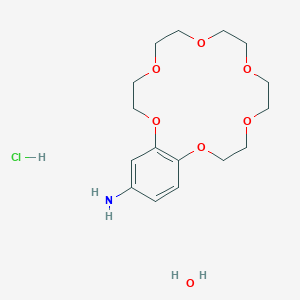
4-Aminobenzo-18-crown-6 sesquihydrate hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Aminobenzo-18-crown-6 sesquihydrate hydrochloride is a cyclic compound widely used as an ionophore. It coordinates with metal ions more readily than other ligands due to its planar oxygen atoms, which provide a strong negative potential barrier . This compound is particularly significant in various scientific and industrial applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
4-Aminobenzo-18-crown-6 sesquihydrate hydrochloride can be synthesized through a series of organic reactions. One common method involves the functionalization of 18-crown-6 with an amino group at the para position of the benzene ring. This process typically involves the use of reagents such as aniline and crown ether under controlled conditions to achieve the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale organic synthesis techniques. These methods ensure high purity and yield of the compound, which is essential for its application in various fields .
Análisis De Reacciones Químicas
Types of Reactions
4-Aminobenzo-18-crown-6 sesquihydrate hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The amino group can be oxidized under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The amino group can participate in substitution reactions, leading to various substituted products.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield nitro derivatives, while substitution reactions can produce a wide range of substituted crown ethers .
Aplicaciones Científicas De Investigación
4-Aminobenzo-18-crown-6 sesquihydrate hydrochloride has numerous applications in scientific research, including:
Mecanismo De Acción
The mechanism by which 4-Aminobenzo-18-crown-6 sesquihydrate hydrochloride exerts its effects involves the coordination of its oxygen atoms with metal ions. This coordination creates a stable complex, facilitating the transport and detection of these ions. The planar structure of the oxygen atoms provides a strong negative potential barrier, enhancing the compound’s ability to interact with metal ions .
Comparación Con Compuestos Similares
Similar Compounds
18-Crown-6: A parent compound without the amino group.
Dibenzo-18-crown-6: Contains two benzene rings fused to the crown ether structure.
4-Nitrobenzo-18-crown-6: Similar structure with a nitro group instead of an amino group.
Uniqueness
4-Aminobenzo-18-crown-6 sesquihydrate hydrochloride is unique due to the presence of the amino group, which enhances its ability to form stable complexes with metal ions. This property makes it particularly useful in applications requiring high selectivity and stability .
Propiedades
Fórmula molecular |
C16H28ClNO7 |
|---|---|
Peso molecular |
381.8 g/mol |
Nombre IUPAC |
2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-trien-20-amine;hydrate;hydrochloride |
InChI |
InChI=1S/C16H25NO6.ClH.H2O/c17-14-1-2-15-16(13-14)23-12-10-21-8-6-19-4-3-18-5-7-20-9-11-22-15;;/h1-2,13H,3-12,17H2;1H;1H2 |
Clave InChI |
WLKFVHSGZPPEKQ-UHFFFAOYSA-N |
SMILES canónico |
C1COCCOCCOC2=C(C=CC(=C2)N)OCCOCCO1.O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



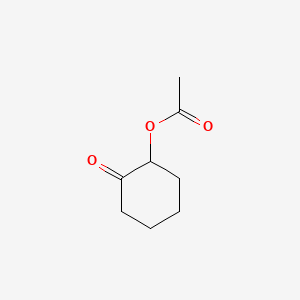
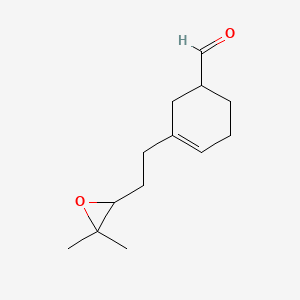
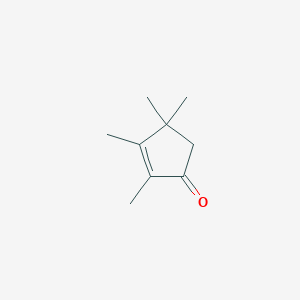
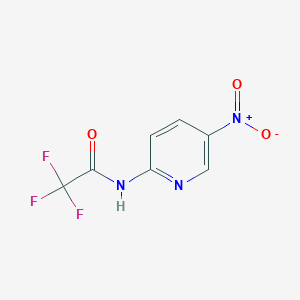
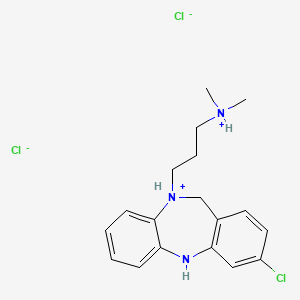

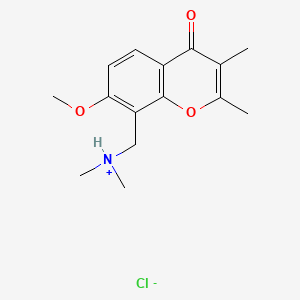
![5-[4-[bis(2-bromoethyl)amino]phenyl]sulfanyl-2,4-dinitrobenzamide](/img/structure/B15341697.png)



